Technical Guide: N,N-Dimethylhydroxylamine Hydrochloride Solubility Profile & Application
Technical Guide: N,N-Dimethylhydroxylamine Hydrochloride Solubility Profile & Application
Executive Summary & Critical Isomer Distinction
N,N-Dimethylhydroxylamine hydrochloride (DMHA[1][2][3][4]·HCl) is a specialized reducing agent and radical scavenger used primarily as a polymerization inhibitor (short-stopper) in rubber synthesis and as an antioxidant.
⚠️ CRITICAL WARNING: Isomer Confusion
Researchers frequently confuse this compound with its structural isomer, N,O-Dimethylhydroxylamine hydrochloride (Weinreb amine).
-
Target Molecule (This Guide): N,N -Dimethylhydroxylamine HCl (CAS 16645-06-0).[1][2][4][5][6] Structure:
.[5] Used in redox systems.[3] -
Common Confusion: N,O -Dimethylhydroxylamine HCl (CAS 6638-79-5).[7][8] Structure:
. Used for Weinreb amides.[7][8]
Do not substitute one for the other. They possess fundamentally different reactivity profiles.
Physicochemical Characterization
Understanding the solubility of DMHA·HCl requires analyzing its ionic lattice and protonation state. As a hydrochloride salt, its solubility is governed by the competition between the lattice energy of the crystal and the solvation enthalpy provided by the solvent.
| Property | Specification | Notes |
| Formula | Ionic salt structure | |
| Molecular Weight | 97.54 g/mol | |
| Appearance | White crystalline needles | Highly hygroscopic |
| Melting Point | 106–109 °C | Sharp melt indicates high purity |
| pKa (Conjugate Acid) | ~5.2 – 5.5 | Significantly less basic than dimethylamine ( |
| Redox Potential | Strong Reductant | Incompatible with oxidizing agents (peroxides, permanganates). |
Solubility Profile
The solubility of DMHA[3][7]·HCl follows a distinct "Like Dissolves Like" gradient typical of amine salts. It exhibits high solubility in protic, high-dielectric solvents and near-zero solubility in non-polar hydrocarbons.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvent | Solubility Rating | Solubility Mechanism |
| Aqueous | Water (pH 7) | Very High (>500 g/L) | Ion-dipole interactions; Hydrogen bonding. |
| Alcohol | Methanol, Ethanol | High | Solvation of the ammonium cation; H-bonding with |
| Polar Aprotic | DMSO, DMF | Moderate to High | High dielectric constant stabilizes the ion pair. |
| Chlorinated | Chloroform, DCM | Low/Moderate | Limited solubility; often requires free-basing for extraction. |
| Ethers | Diethyl Ether, THF | Insoluble | Lack of sufficient polarity to break ionic lattice. |
| Hydrocarbons | Hexanes, Pentane | Insoluble | No interaction with ionic species. |
The "Antisolvent" Principle
The sharp contrast between ethanol (soluble) and diethyl ether (insoluble) is the foundation of the purification protocol. Adding ether to a saturated ethanol solution of DMHA·HCl forces the salt to crash out of solution as a crystalline solid, while impurities remain dissolved.
Thermodynamic Visualization (Graphviz)
The following diagram illustrates the solvation thermodynamics driving the solubility profile.
Caption: Thermodynamic cycle showing how high-dielectric solvents overcome lattice energy to solvate DMHA·HCl, while low-dielectric solvents fail, causing precipitation.
Practical Protocols: Handling & Purification
Preparation of Oxygen-Free Stock Solutions
Because N,N-dimethylhydroxylamine is a reducing agent, it is susceptible to auto-oxidation in solution over time.
-
Solvent Prep: Sparge distilled water or methanol with Nitrogen or Argon gas for 15 minutes to remove dissolved oxygen.
-
Dissolution: Add DMHA·HCl to the degassed solvent.
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Storage: Store under an inert atmosphere at 2–8°C. Solutions typically degrade (yellowing) within 24–48 hours if exposed to air.
Purification via Recrystallization (The Ethanol/Ether Method)
This protocol utilizes the solubility differential described in Section 3.
Objective: Purify crude DMHA·HCl to remove colored oxidation byproducts.
Step-by-Step Methodology:
-
Dissolution: Dissolve crude DMHA·HCl in the minimum amount of warm Absolute Ethanol (~50–60°C). Do not boil excessively.
-
Filtration: If insoluble particulates are present, filter rapidly while hot.
-
Precipitation: Slowly add Diethyl Ether (or MTBE) to the warm ethanol solution until a slight turbidity (cloudiness) persists.
-
Ratio: Typically 1 part Ethanol to 3–4 parts Ether.
-
-
Crystallization: Cool the mixture slowly to room temperature, then place in a freezer (-20°C) for 2 hours. White needles should form.[4]
-
Collection: Filter the crystals under nitrogen (to prevent moisture absorption) and wash with cold ether.
-
Drying: Dry in a vacuum desiccator over
.
Workflow Diagram
Caption: Purification workflow exploiting the differential solubility of DMHA·HCl in ethanol versus ether.
Analytical Validation
To verify the identity and purity of the dissolved species, use the following markers:
-
Melting Point: The hydrochloride salt must melt between 106–109°C . A lower range indicates moisture absorption (hygroscopicity) or oxidation.
-
Silver Nitrate Test (Qualitative):
-
Dissolve a small amount in water.
-
Add
. A heavy white precipitate ( ) confirms the presence of the chloride counter-ion. -
Note: This confirms it is a salt, not the free base.
-
-
Redox Activity Check:
-
Add a drop of dilute
(purple) to the solution. -
Rapid decolorization (turning clear/brown) confirms the reducing activity of the N-OH moiety.
-
Safety & Stability
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Hygroscopicity: The salt will deliquesce (turn into liquid) if left in open air. Always handle in a low-humidity environment or glovebox.
-
Incompatibilities: violently incompatible with strong oxidizing agents.
-
Toxicology: Hydroxylamines are suspected mutagens and skin irritants. Wear nitrile gloves and use a fume hood.
References
-
Organic Syntheses. (1973). Preparation of N,N-Dimethylhydroxylamine Hydrochloride via Pyrolysis. Coll. Vol. 5, p.452. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: N,N-Dimethylhydroxylamine hydrochloride (CID 86302). National Library of Medicine. Retrieved from [Link]
Sources
- 1. N,N-Dimethylhydroxylamine hydrochloride | CAS 16645-06-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Page loading... [guidechem.com]
- 4. N,N-DIMETHYLHYDROXYLAMINE HYDROCHLORIDE | 16645-06-0 [chemicalbook.com]
- 5. N,N-ジメチルヒドロキシルアミン 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Page loading... [wap.guidechem.com]
- 7. N,O-Dimethylhydroxylamine hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]
